9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
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Overview
Description
9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a compound known for its role as a selective androgen receptor modulator (SARM).
Preparation Methods
The synthesis of 9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves several steps. One common method includes the reaction of 7H-Pyrrolo[3,2-f]quinolin-7-one with 9-chloro-2-ethyl-1,2,3,6-tetrahydro-1-methyl-3-(2,2,2-trifluoroethyl) under specific conditions . The reaction conditions typically involve the use of catalysts and solvents to facilitate the process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one has several scientific research applications:
Mechanism of Action
The compound acts as a selective agonist for the androgen receptor. It exhibits functional selectivity by dissociating anabolic and androgenic effects. This means it acts as a partial agonist for androgenic effects but a full agonist for anabolic effects. The tissue-selective activity is believed to result from altered molecular interactions at the level of the androgen receptor .
Comparison with Similar Compounds
Similar compounds include other selective androgen receptor modulators (SARMs) such as:
LGD-2226: Known for its anabolic effects with reduced androgenic activity.
Ostarine (MK-2866): Another SARM with similar properties but different molecular structure.
RAD-140: A SARM with high anabolic activity and minimal androgenic effects.
9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one stands out due to its specific molecular interactions and tissue-selective activity, making it unique among SARMs .
Properties
CAS No. |
917890-58-5 |
---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
9-chloro-2-ethyl-1-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C14H13ClN2O/c1-3-9-7(2)13-10(16-9)4-5-11-14(13)8(15)6-12(18)17-11/h4-6,16H,3H2,1-2H3,(H,17,18) |
InChI Key |
UNMIDHPOTNACFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC3=C2C(=CC(=O)N3)Cl)C |
Origin of Product |
United States |
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